Dual iNOS/NF-κB Inhibition
Hymenoxin (compound 7) demonstrates dual inhibition of iNOS and NF-κB, with IC50 values of 42.7 μM and 85.5 μM, respectively [1]. This contrasts sharply with 5-demethylnobiletin (compound 10), the most potent dual inhibitor in the same study (iNOS IC50 3.8 μM; NF-κB IC50 10.3 μM) but which also exhibits significant cytotoxicity, and with eupatilin (compound 9), which lacks NF-κB inhibitory activity (>145.3 μM) [1]. Hymenoxin occupies a distinct middle ground: moderate dual-pathway activity with a clean cytotoxicity profile (see Evidence_Item 3).
| Evidence Dimension | iNOS Inhibition (IC50, μM) |
|---|---|
| Target Compound Data | 42.7 |
| Comparator Or Baseline | 5-Demethylnobiletin: 3.8; Eupatilin: 40.6 |
| Quantified Difference | Hymenoxin is 11.2-fold less potent than 5-demethylnobiletin but comparable to eupatilin; however, eupatilin is inactive against NF-κB. |
| Conditions | iNOS inhibition in mouse macrophages (RAW264.7) [1] |
Why This Matters
This data allows researchers to select hymenoxin when moderate dual-pathway inhibition is desired without the potent cytotoxicity associated with 5-demethylnobiletin.
- [1] Nur-e-Alam M, Ahmed S, Yousaf M, et al. Isolation and characterization of cytotoxic and anti-inflammatory constituents from Scoparia dulcis L. Journal of Chemical Research. 2020;44(7-8):381-387. View Source
